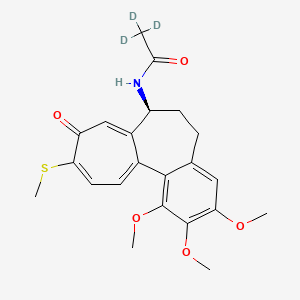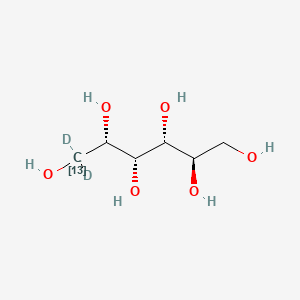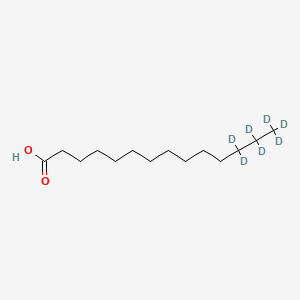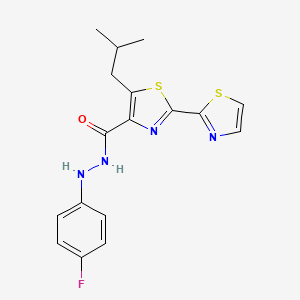
2-Methoxyestrone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyestrone-d4 is a deuterium-labeled derivative of 2-Methoxyestrone, a methoxylated catechol estrogen and metabolite of estrone. This compound is used in various scientific research applications due to its unique properties and stability .
Preparation Methods
The synthesis of 2-Methoxyestrone-d4 involves the deuteration of 2-Methoxyestrone. The process typically includes the use of deuterium oxide (D2O) and a suitable catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
2-Methoxyestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-Methoxyestrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of estrogen metabolites.
Biology: Employed in studies investigating the metabolic pathways of estrogens and their biological effects.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic compounds in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen-related pathways
Mechanism of Action
The mechanism of action of 2-Methoxyestrone-d4 involves its interaction with various molecular targets and pathways. As a methoxylated catechol estrogen, it has very low affinity for estrogen receptors and lacks significant estrogenic activity. Instead, it may exert its effects through other pathways, such as the modulation of enzyme activity involved in estrogen metabolism. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Comparison with Similar Compounds
2-Methoxyestrone-d4 can be compared with other similar compounds, such as:
2-Methoxyestrone: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium labeling.
2-Methoxyestradiol: Another methoxylated catechol estrogen with different biological activities and applications.
4-Methoxyestrone: A structural isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies .
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D |
InChI Key |
WHEUWNKSCXYKBU-GPPUFMCXSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


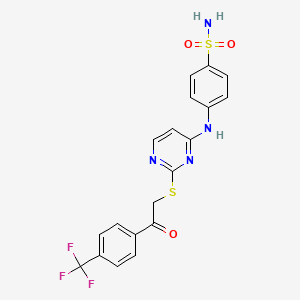
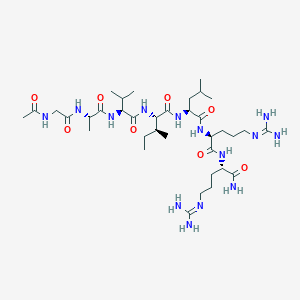
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)


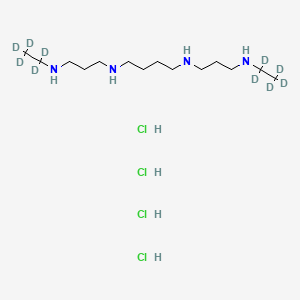

![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
